molecular formula C11H13FN4 B6598319 [2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine CAS No. 1467422-22-5

[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine

Cat. No.: B6598319
CAS No.: 1467422-22-5
M. Wt: 220.25 g/mol
InChI Key: DPQAIBKSNKKGAZ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine is a secondary amine featuring a 4-fluorophenyl group, a methyl-substituted ethylamine chain, and a 1,2,4-triazole heterocycle. This structure confers unique physicochemical properties, including hydrogen-bonding capability (via the triazole and amine groups) and lipophilicity (due to the fluorophenyl moiety). Secondary amines are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate biological activity .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQAIBKSNKKGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467422-22-5
Record name [2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
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Biological Activity

The compound 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine , also known by its CAS number 1426290-18-7, is a member of the triazole family and has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FN5C_{12}H_{14}FN_5 with a molecular weight of approximately 279.14 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Anticancer Properties

Research indicates that compounds featuring the triazole structure often exhibit significant anticancer properties. For instance, derivatives of triazole have been investigated for their efficacy against various cancer cell lines. In vitro studies have shown that 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine demonstrates activity against melanoma and other cancer types such as leukemia and breast cancer. A notable study tested this compound alongside 60 different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .

The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets involved in cancer cell survival and proliferation. Preliminary findings suggest that it may inhibit pathways associated with tumor growth and metastasis. Further research is required to elucidate these pathways fully.

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives are recognized for their antimicrobial effects. Studies have shown that compounds similar to 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine exhibit significant antibacterial activity against various pathogens. For example, some derivatives have been evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity Description References
Anticancer Effective against melanoma and other cancers; induces apoptosis in malignant cells
Antimicrobial Exhibits activity against Staphylococcus aureus and Escherichia coli
Mechanism Potential inhibition of pathways related to tumor growth; further studies needed

Case Studies

Several case studies highlight the biological relevance of triazole derivatives:

  • Case Study on Anticancer Activity : A study involving the testing of various triazole compounds found that those with a 4-fluorophenyl group exhibited enhanced cytotoxicity against melanoma cells compared to their non-fluorinated counterparts. This suggests that the fluorine substitution may play a critical role in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of triazole derivatives in clinical isolates. The results indicated that certain modifications to the triazole structure significantly improved their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (Compound 4d)
  • Structural Differences : Replaces the methylamine-ethyl chain with a 4-chlorophenyl group at position 4 of the triazole.
  • Activity : Demonstrated apoptosis-inducing activity in cancer cells, attributed to the electron-withdrawing chloro and fluoro substituents enhancing electrophilic interactions with cellular targets .
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-amine
  • Structural Differences : Integrates an oxadiazole ring and a trifluoromethylphenyl group instead of the fluorophenyl-ethylamine chain.
  • Activity : The trifluoromethyl group enhances metabolic stability, while the oxadiazole contributes to π-π stacking interactions. This compound’s bioactivity data are unspecified but inferred to target enzymes or receptors requiring hydrophobic interactions .
  • Key Insight : The trifluoromethyl group may confer superior pharmacokinetic properties compared to the fluorophenyl group in the target compound.

Thioether and Ester Derivatives

Methyl 2-((5-(1H-Indol-3-yl)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)thio)propanoate
  • Structural Differences : Replaces the ethylamine chain with a thioether-linked indole and ester group.
  • Activity : Exhibits antimicrobial properties, likely due to the thioether enhancing membrane permeability and the indole moiety interacting with bacterial enzymes .
  • Key Insight : The sulfur atom in the thioether may improve bioavailability compared to the target compound’s amine group.
Ethyl [3-(Cyanomethyl)-5-Alkyl-4H-1,2,4-Triazol-4-yl]carbamates
  • Structural Differences: Features a cyanomethyl group and carbamate ester instead of the fluorophenyl-ethylamine chain.
  • Activity: Moderate antimicrobial activity against Gram-positive bacteria, attributed to the carbamate’s hydrolytic stability and cyanomethyl’s electron-withdrawing effects .
  • Key Insight : The carbamate group may reduce cytotoxicity compared to secondary amines but limit target engagement.

Fluorophenyl-Containing Analogs

2-(4-Fluorophenyl)-6-(Piperidin-4-yl)-3-(Pyridin-3-yl)-1H-Indole (Compound 138)
  • Structural Differences : Combines a fluorophenyl group with a pyridinyl-indole scaffold instead of a triazole.
  • Activity : Displays anticoccidial activity, likely due to the fluorophenyl enhancing binding to parasitic enzymes and the pyridine enabling metal coordination .
  • Key Insight : The triazole in the target compound may offer broader hydrogen-bonding versatility than the indole system.
N-{[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]methylene}-4-Methoxyaniline
  • Structural Differences : Substitutes the triazole with a pyrazole ring and includes a methoxyaniline group.
  • Activity : Unspecified, but the methoxy group may enhance solubility while the fluorophenyl aids in target affinity .

Comparative Data Table

Compound Name / ID Key Structural Features Biological Activity Advantages Over Target Compound Limitations vs. Target Compound Reference
Target Compound 4-Fluorophenyl, triazole, methylamine Undocumented (inferred broad potential) Balanced H-bonding and lipophilicity Limited stability data
Compound 4d 4-Chlorophenyl, 4-fluorophenyl, triazole Apoptosis induction Enhanced electrophilicity Reduced H-bonding capacity
Methyl 2-((5-Indol-3-yl)-Triazol-thio) Thioether, indole, ester Antimicrobial Improved membrane permeability Potential toxicity from thioether
Compound 138 Fluorophenyl, indole, pyridine Anticoccidial Metal coordination capability Limited H-bonding sites

Research Implications

  • Pharmacological Potential: The target compound’s secondary amine and fluorophenyl group position it as a candidate for CNS-targeting drugs, leveraging blood-brain barrier penetration .
  • Optimization Strategies : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or thioethers could enhance metabolic stability and target affinity, as seen in analogs .

Preparation Methods

Cyclocondensation for Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions between hydrazine derivatives and carboxylic acid derivatives. For example, hydrazine hydrate reacts with amidines or thioamides under reflux conditions to form the triazole scaffold. In the case of 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine, a plausible route involves:

  • Synthesis of 1-(4-fluorophenyl)ethan-1-amine : Prepared by reducing 4-fluoroacetophenone using sodium cyanoborohydride in the presence of methylamine.

  • Cyclocondensation with a thiourea derivative : Reacting the amine with a thiourea precursor under acidic conditions to form the triazole ring.

This method, however, often requires prolonged reaction times (6–19 hours) and moderate yields (45–83%).

Functionalization of Preformed Triazole Intermediates

An alternative approach involves modifying a preassembled triazole core. For instance:

  • Alkylation of 3-mercapto-1,2,4-triazole : Reacting 3-mercapto-1,2,4-triazole with 2-(4-fluorophenyl)ethyl bromide introduces the 4-fluorophenyl group.

  • Methylamine incorporation : Subsequent nucleophilic substitution or reductive amination introduces the methylamine moiety.

While effective, this multi-step process risks side reactions, necessitating rigorous purification.

Microwave-Assisted Synthesis

One-Pot Microwave Methodology

Microwave irradiation significantly enhances reaction efficiency. A representative protocol adapted from Lee et al. involves:

  • Reactants : Hydrazine hydrate, 4-fluorophenylacetonitrile, and methyl isocyanate.

  • Conditions : Microwave irradiation at 160°C for 5–10 minutes.

  • Outcome : Direct formation of the triazole ring with concomitant introduction of the methylamine group.

Advantages :

  • Time reduction : Reactions complete in minutes versus hours (e.g., 31–68 seconds vs. 9–19 hours).

  • Yield improvement : Yields increase from 44–88% (conventional) to 85–97% (microwave).

Comparative Performance Data

The table below contrasts conventional and microwave-assisted methods for analogous 1,2,4-triazole derivatives:

ParameterConventional MethodMicrowave Method
Reaction Time9–19 hours31–68 seconds
Temperature80–100°C160–200°C
Yield44–88%85–97%
Purity (HPLC)90–92%95–98%

Structural Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : Peaks at δ 2.8–3.1 ppm (methylamine protons), δ 7.1–7.4 ppm (4-fluorophenyl aromatic protons), and δ 8.2–8.5 ppm (triazole protons).

  • ¹³C NMR : Signals at 158.2 ppm (C-F coupling), 150.1 ppm (triazole C=N), and 42.3 ppm (methylamine carbon).

  • FT-IR : Bands at 1640 cm⁻¹ (C=N stretch) and 1220 cm⁻¹ (C-F stretch).

Mass Spectrometry

The ESI-MS spectrum exhibits a molecular ion peak at m/z = 221.1197 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃FN₄.

Challenges and Optimization Strategies

regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers depending on reactant stoichiometry. Using excess hydrazine (1:3 molar ratio) favors the desired 3-substituted triazole.

Solvent and Catalyst Selection

  • Solvents : Ethanol or DMF improves solubility of aromatic intermediates.

  • Catalysts : p-Toluenesulfonic acid (pTSA) accelerates cyclocondensation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine?

  • Methodology : The synthesis typically involves alkylation of a triazole precursor with 4-fluorobenzyl chloride derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4H-1,2,4-triazol-3-yl derivatives with 2-(4-fluorophenyl)ethyl halides in aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., NaH or K₂CO₃) .
  • Amine methylation : Introducing the methyl group via reductive amination or direct alkylation with methyl iodide .
    • Table 1 : Comparison of reaction conditions and yields:
PrecursorSolventBaseTemp (°C)Yield (%)
4H-1,2,4-triazol-3-amineDMFNaH8062
Ethyl triazole derivativeTHFK₂CO₃6055

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and triazole ring protons (δ ~8.1–8.3 ppm) .
  • Mass spectrometry : For molecular ion ([M+H]+) validation.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar triazole derivatives .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Target selection : Prioritize enzymes with triazole-binding pockets (e.g., cytochrome P450 or kinase families).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding affinities, leveraging crystallographic data from analogs (e.g., PDB entries for fluorophenyl-triazole complexes) .
    • Key findings : The fluorophenyl group enhances hydrophobic interactions, while the triazole nitrogen participates in hydrogen bonding with active-site residues .

Q. How do structural modifications impact its stability under physiological conditions?

  • Experimental design :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal analysis : Use DSC/TGA to assess melting points and decomposition profiles .
    • Table 2 : Stability data for analogs:
ModificationHalf-life (pH 7.4)Thermal Decomposition (°C)
Unmodified compound12 h215
Triazole ring substitution8 h198

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Approach :

  • Assay standardization : Compare MIC values across studies using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
  • SAR analysis : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
    • Example : A 2025 study found that electron-withdrawing groups (e.g., -F) enhance membrane permeability in Gram-negative bacteria, explaining divergent results .

Q. What computational methods predict its pharmacokinetic properties (e.g., bioavailability)?

  • Tools : SwissADME or pkCSM for predicting LogP, BBB permeability, and CYP450 interactions .
  • Key parameters :

  • LogP : ~2.1 (moderate lipophilicity, suitable for CNS penetration).
  • CYP2D6 inhibition : High risk due to triazole-metal interactions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Variables :

  • Cell lines : Jurkat (lymphoma) vs. HEK293 (kidney) cells exhibit differential sensitivity to triazole derivatives .
  • Dosage : IC50 values vary by >10 µM depending on exposure time (24h vs. 48h assays) .
    • Mitigation : Use standardized MTT assays with controls for mitochondrial activity .

Structural-Activity Relationship (SAR) Guidance

Q. Which substituents enhance binding to serotonin receptors?

  • Strategy :

  • Library design : Synthesize analogs with variations in the ethyl linker or triazole substituents.
  • Radioligand assays : Compare Ki values using 5-HT2A/2C receptor-binding protocols .
    • Result : Bulky substituents on the triazole reduce affinity, while fluorophenyl groups improve selectivity .

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